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Compound of Interest

Compound Name:
4-Chloro-6-methyl-2-

(methylsulfonyl)pyrimidine

Cat. No.: B1313969 Get Quote

An In-depth Technical Guide to 4-chloro-6-(methylsulfonyl)pyrimidine (CAS 89283-46-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-chloro-6-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that serves as a

versatile and reactive intermediate in medicinal chemistry and drug discovery. The pyrimidine

scaffold is a privileged structure, forming the core of numerous biologically active molecules,

including a wide array of kinase inhibitors used in oncology. This document provides a

comprehensive overview of the known properties, synthesis, and handling of 4-chloro-6-

(methylsulfonyl)pyrimidine (CAS 89283-46-5), with a focus on its application as a key building

block for the synthesis of targeted therapeutics.

Physicochemical Properties
The fundamental properties of 4-chloro-6-(methylsulfonyl)pyrimidine are summarized below.

This data is essential for its proper handling, storage, and use in chemical synthesis.
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Property Value

CAS Number 89283-46-5

Molecular Formula C₅H₅ClN₂O₂S

Molecular Weight 192.62 g/mol

IUPAC Name 4-chloro-6-(methylsulfonyl)pyrimidine

Appearance White solid (typical)

Canonical SMILES CS(=O)(=O)C1=CC(=NC=N1)Cl

InChI Key LNJVTFNEAPYZIU-UHFFFAOYSA-N

Synthesis and Reactivity
4-chloro-6-(methylsulfonyl)pyrimidine is typically synthesized from its thioether precursor. Its

reactivity is characterized by the presence of two key electrophilic sites on the pyrimidine ring:

the chlorine atom at the C4 position and the methylsulfonyl group at the C6 position.

Experimental Protocol: Synthesis
A common method for the preparation of 4-chloro-6-(methylsulfonyl)pyrimidine involves the

oxidation of the corresponding methylthio derivative.

General Procedure for the Synthesis of 4-chloro-6-(methylsulfonyl)pyrimidine from 2-

methylthio-4-chloropyrimidine:[1]

To a 250-mL single-necked flask, add 2-methylthio-4-chloropyrimidine (7.25 mL, 62.3 mmol)

and 95% ethanol (100 mL).

Cool the mixture to 0 °C under magnetic stirring.

Slowly add 30% hydrogen peroxide (14.4 mL, 187 mmol) and ammonium molybdate

tetrahydrate (2.18 g, 1.87 mmol) dropwise to the cooled mixture.

After the addition is complete, allow the reaction mixture to gradually warm to room

temperature and stir overnight under a nitrogen atmosphere.
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Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

Add water (200 mL) and evaporate to remove residual solvent.

Dry the resulting product with anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by silica gel column chromatography to yield the final product.

Diagram: Synthetic Workflow
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Synthesis of 4-chloro-6-(methylsulfonyl)pyrimidine
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Caption: Workflow for the synthesis of 4-chloro-6-(methylsulfonyl)pyrimidine.
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Chemical Reactivity and Handling
The handling of 4-chloro-6-(methylsulfonyl)pyrimidine is dictated by its reactivity, particularly in

nucleophilic aromatic substitution (SNAr) reactions. The two leaving groups (Cl and SO₂Me)

allow for sequential and chemoselective functionalization.

Key Reactivity Points:

Chemoselectivity: The outcome of reactions with nucleophiles, such as amines, is highly

dependent on the nature of the amine and the reaction conditions (e.g., base, solvent).

Reaction with Anilines and Secondary Aliphatic Amines: In the presence of weak bases,

these amines selectively displace the chloride group at the C4 position.[2]

Reaction with Deprotonated Anilines: Stronger basic conditions lead to the displacement of

the methylsulfonyl group at the C6 position.[2]

Reaction with Primary Aliphatic Amines: These amines tend to selectively displace the

sulfone group.[2]

Handling Precautions:

Hazard Identification: This compound is harmful if swallowed, causes skin irritation, causes

serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye

protection, and face protection.

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors
While 4-chloro-6-(methylsulfonyl)pyrimidine is not typically a final drug product, it is a critical

intermediate for creating more complex molecules with therapeutic potential. Its structure is

analogous to other di-substituted pyrimidines, like 4,6-dichloro-2-(methylsulfonyl)pyrimidine,

which are used to synthesize potent kinase inhibitors, such as those targeting Aurora kinases.
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[3] Kinase inhibitors are a major class of cancer therapeutics that block the action of protein

kinases, enzymes that are often overactive in cancer cells.

Hypothetical Experimental Workflow: Synthesis of a
Kinase Inhibitor
The following workflow illustrates how 4-chloro-6-(methylsulfonyl)pyrimidine could be used in a

two-step SNAr reaction to build a hypothetical kinase inhibitor.

Diagram: Hypothetical Kinase Inhibitor Synthesis
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Workflow for Kinase Inhibitor Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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